Physicochemical Property Differentiation: Lipophilicity (LogP) vs. the 4-CF3 Regioisomer
The target compound (3-CF3 substitution) exhibits a calculated LogP of 1.69, a critical parameter for membrane permeability and metabolic stability . The close analog, 3,4-dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one (4-CF3 substitution, CAS 645389-27-1), represents a regioisomeric pair. While a specific LogP for the 4-CF3 analog was not found in the searched sources, the difference in molecular geometry and dipole moment arising from meta vs. para substitution is known to influence LogP, protein binding, and CYP450 interactions, making this property a key differentiator for researchers .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.6887 |
| Comparator Or Baseline | 3,4-dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one (CAS 645389-27-1) |
| Quantified Difference | Value for comparator not available. Difference is based on known effects of regioisomerism. |
| Conditions | In silico calculation (ALOGPS or similar) |
Why This Matters
Lipophilicity directly impacts a compound's ADME profile; a quantifiable difference here guides the selection of the optimal isomer for biological testing.
